3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Description
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one (CAS: 1390655-03-4) is a spirocyclic compound with a molecular formula of C₇H₁₃ClN₂O₂ (hydrochloride form) and a molecular weight of 192.64 g/mol . Its structure features a 1-oxa-3,7-diazaspiro[4.4]nonane core with a methyl group at position 2. This compound is utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules, as evidenced by its role in the preparation of RAS inhibitors (e.g., Elironrasib) .
Properties
IUPAC Name |
3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-9-5-7(11-6(9)10)2-3-8-4-7/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPCMZJMUHLTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNC2)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252857 | |
| Record name | 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-57-7 | |
| Record name | 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 192.64 Da. It is characterized by a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.64 Da |
| LogP | 1.89 |
| Polar Surface Area | 59 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance, a study highlighted the effectiveness of spirocyclic compounds in inhibiting the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in several cancer types. This inhibition could lead to enhanced therapeutic outcomes in cancer treatments .
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic processes, potentially leading to reduced tumor growth.
- Cell Cycle Arrest : Research indicates that such compounds can induce cell cycle arrest in cancer cells, promoting apoptosis .
Study on Antitumor Activity
A notable study investigated the antitumor properties of spirocyclic compounds, including derivatives of this compound. The results demonstrated a marked reduction in cell viability in PC-3 prostate cancer cells, indicating the compound's potential as an anticancer agent.
Toxicity Assessment
Another critical aspect of evaluating the biological activity of this compound involves assessing its toxicity profile. Predictive models for reactive metabolites suggest that modifications to the compound can reduce potential toxic effects while maintaining efficacy .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds with similar structural motifs to 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one exhibit significant antitumor properties. For instance, studies on spirocyclic compounds have shown effectiveness against various cancer cell lines, suggesting potential applications in developing new anticancer drugs .
Antimicrobial Properties
The compound's structure may also contribute to antimicrobial activity. Similar spirocyclic compounds have demonstrated efficacy against Gram-positive bacteria, indicating that this compound could be explored for its antibacterial properties .
Biological Research
Peptide Mimics
The compound's unique structure allows it to serve as a scaffold for designing peptide mimics. This application is crucial in developing inhibitors for enzymes that recognize protein phosphates, which are significant in various biological processes .
Neuropharmacology
Given the diaza component of the compound, there is potential for exploring its effects on neurotransmitter systems. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter receptors, which could lead to advancements in treating neurodegenerative diseases .
Synthetic Methodologies
Building Blocks in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the construction of more complex molecules through various synthetic routes, including cycloadditions and functional group transformations .
Combinatorial Chemistry
The compound can be utilized in combinatorial chemistry to generate libraries of related compounds rapidly. This approach is beneficial in drug discovery processes where multiple analogs need to be synthesized and screened for biological activity efficiently .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences and properties of 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one and analogous spirocyclic compounds:
Physical and Chemical Properties
- Solubility : The hydrochloride form of the target compound likely offers superior aqueous solubility compared to neutral analogues (e.g., 7-Benzyl derivative) .
- Stability : Steric hindrance from substituents (e.g., benzyl, chlorophenyl) may reduce metabolic degradation, as seen in spirocyclic protease inhibitors .
Key Findings and Implications
- Structural Flexibility : Variations in heteroatom positions (e.g., 1-oxa vs. 3-oxa) and substituents (methyl, benzyl, chlorophenyl) enable fine-tuning of physicochemical properties for targeted applications.
- Drug Design : The methyl group in the target compound balances steric effects and lipophilicity, making it a versatile intermediate in kinase inhibitor development .
- Safety: While specific hazards for the target compound are undefined, analogues like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one require stringent handling protocols (e.g., PPE, ventilation) .
Preparation Methods
Summary Table of Preparation Aspects
| Aspect | Details |
|---|---|
| Core Structure Formation | Cyclization of diamine and carbonyl precursors to form spirocyclic diaza-oxa ring system |
| Methylation | Alkylation with methylating agents at position 3 |
| Lactam Formation | Intramolecular cyclization to form 2-one ring |
| Stock Solution Preparation | Dissolution in DMSO with precise molarity control (1 mM to 10 mM) |
| In Vivo Formulation | Stepwise addition of co-solvents (PEG300, Tween 80, water/corn oil) with physical aids |
| Synthetic Optimization | Bioisosteric transformations and stereochemical control for enhanced activity |
Q & A
Q. What are the common synthetic routes for 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, and what key reagents/conditions are required?
The synthesis typically involves cyclization of precursors such as diamines and cyclic ketones. For example, reacting a substituted diamine with a methylated cyclic ketone under acidic or basic conditions can yield the spirocyclic structure. Key reagents may include sodium borohydride (for reduction) or hydrogen peroxide in acidic media (for oxidation). Reaction temperatures often range from 0°C to reflux, depending on the stability of intermediates . Alternative routes may utilize nitrilimines or other cyclizing agents to form the spiro framework .
Q. How can X-ray crystallography confirm the molecular structure of this compound, and what software is used for data refinement?
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 173 K) to minimize thermal motion. The SHELX suite (e.g., SHELXL) is widely used for structure solution and refinement, leveraging iterative least-squares methods to optimize atomic coordinates and displacement parameters. R factors below 0.06 indicate high accuracy .
Q. What are the key spectroscopic features (NMR, IR) of this compound, and how are they interpreted?
- NMR : The carbonyl group (C=O) appears as a singlet near 170–175 ppm in NMR. Protons adjacent to nitrogen (e.g., at positions 3 and 7) show splitting due to coupling with neighboring atoms. The spiro junction often causes distinct splitting patterns in NMR .
- IR : A strong absorption band near 1650–1750 cm confirms the lactam carbonyl stretch. Additional peaks for N-H and C-O bonds appear in the 3200–3400 cm and 1100–1250 cm ranges, respectively .
Advanced Research Questions
Q. How can contradictory reports about the compound’s ring puckering be resolved using computational and experimental methods?
Cremer-Pople puckering parameters quantify out-of-plane deviations of the spiro rings. Molecular dynamics (MD) simulations or density functional theory (DFT) can model equilibrium conformations. Experimental validation via X-ray crystallography or NOESY NMR (to detect through-space interactions) can resolve discrepancies. For example, conflicting puckering amplitudes may arise from solvent effects or crystal packing forces .
Q. What strategies optimize low yields in the synthesis of this compound?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature/Time Adjustments : Lower temperatures reduce side reactions, while extended reaction times ensure complete conversion.
- Protecting Groups : Temporary protection of reactive amines/ketones can prevent undesired byproducts .
Q. How can biological activity assays (e.g., antimicrobial) be designed to minimize false positives?
- Dose-Response Curves : Measure minimum inhibitory concentration (MIC) across a logarithmic dilution series.
- Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK293) to distinguish antimicrobial activity from general toxicity.
- Resistance Testing : Compare activity against wild-type and resistant bacterial strains to confirm target specificity .
Data Contradiction Analysis
Q. How do variations in synthetic routes impact the compound’s stereochemical purity, and how is this quantified?
Chiral HPLC or capillary electrophoresis can separate enantiomers. Circular dichroism (CD) spectroscopy provides optical activity data. For example, a synthesis route using L-proline as a chiral auxiliary may yield higher enantiomeric excess (ee) compared to non-stereoselective methods. Discrepancies in reported ee values often stem from differences in reaction conditions or purification techniques .
Q. Why do different studies report conflicting melting points or solubility profiles for this compound?
Polymorphism (different crystalline forms) or hydration states can alter physical properties. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs. Solubility discrepancies may arise from pH-dependent ionization (e.g., in aqueous buffers vs. organic solvents) .
Methodological Tables
Table 1: Key Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization of diamine | NaBH, MeOH, 0°C | 65 | >98% | |
| Nitrilimine-mediated | CuI, DMF, 80°C, 12 h | 78 | 95% |
Table 2: Computational vs. Experimental Puckering Parameters
| Ring | Puckering Amplitude (Å) | Phase Angle (°) | Method |
|---|---|---|---|
| Oxazolidine | 0.32 (DFT) vs. 0.29 (X-ray) | 45 vs. 48 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
